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FLT3 Inhibitors at a Glance

The table below summarizes the core characteristics of these four inhibitors based on pre-clinical and clinical

data.

Feature Crenolanib Quizartinib Gilteritinib Sorafenib

Generation &
Type

Second-
generation; Type I

[1] [2]

Second-
generation; Type

II [1] [3]

Second-
generation; Type

I [1] [4]

First-generation;
Type II [1] [5]

Primary
Target(s)

FLT3-ITD, FLT3-

TKD (D835),
PDGFR [2]

FLT3-ITD [3] FLT3-ITD, FLT3-

TKD, AXL [1]

FLT3-ITD, RAF-1,

VEGFR, c-KIT,
PDGFR [5]

Key Strength Activity against
TKD resistance

mutations (D835)
[2]

High potency and
selectivity for

FLT3-ITD [3]

Approved for R/R
AML; inhibits

FLT3 &
resistance

pathway AXL [1]

Multi-kinase
inhibitor; used off-

label [5]
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Feature Crenolanib Quizartinib Gilteritinib Sorafenib

Notable Safety
Consideration

- QTc prolongation
[3] [4]

- Hand-foot
syndrome,

gastrointestinal
toxicity [5] [6]

Clinical Status
(as of early
2024)

Investigational
(Phase III) [3] [4]

Approved for ND
& R/R FLT3-ITD+

AML in various
regions [3]

Approved for R/R
FLT3-mutated

AML [1] [3]

Approved for other
cancers; used off-

label in AML [5]

> Note on Clinical Status: The clinical landscape for FLT3 inhibitors evolves rapidly. Crenolanib remains

investigational as of the latest data, while the approval status of others can vary by region and specific

indication [3] [4].

Activity Against Key Mutations

A critical differentiator is each drug's efficacy against specific FLT3 mutations and common resistance

mechanisms. The following data, primarily from a 2019 comparative study, illustrates their distinct profiles

[7] [8].

Mutation /
Characteristic

Crenolanib Quizartinib Gilteritinib Sorafenib

FLT3-ITD Potent activity [7]

[8] [2]

Highly potent

activity [7] [8] [3]

Potent activity [7]

[8] [1]

Potent activity [7]

[8] [5]

FLT3-TKD
(D835Y)

Potent activity [7]

[8] [2]

Weak activity [7]

[8]

Potent activity [7]

[8] [1]

Weak activity [7]

[8]

Resistance
Mutant (FLT3-
ITD+F691L)

Reduced activity

[7] [8]

Reduced activity

[7] [8]

Reduced activity

[7] [8]

Reduced activity

[7] [8]

KIT D816V - - - -
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Mutation /
Characteristic

Crenolanib Quizartinib Gilteritinib Sorafenib

c-CBL
Mutations

Hypersensitizes

RTKs to inhibition
[7] [8]

Hypersensitizes

RTKs to inhibition
[7] [8]

Hypersensitizes

RTKs to inhibition
[7] [8]

Hypersensitizes

RTKs to inhibition
[7] [8]

Mechanistic Insights and Resistance

The differential activity against mutations is largely explained by the fundamental mechanistic difference

between Type I and Type II inhibitors.

FLT3 Receptor
(Inactive Conformation)

Type II Inhibitor
(e.g., Quizartinib, Sorafenib)

 Binds 

FLT3 Receptor
(Active Conformation)

 Activates 

Type I Inhibitor
(e.g., Crenolanib, Gilteritinib)

 Binds 

TKD Mutation (e.g., D835)
Stabilizes Active Form

 Favors 

Resistance to
Type II Inhibitors

 Confers 

Click to download full resolution via product page

Key takeaways from the diagram and research:

Type vs. Type II Binding: As the diagram shows, Type I inhibitors (Crenolanib, Gilteritinib) bind the

active conformation of the FLT3 kinase, allowing them to target both ITD and TKD mutations. In
contrast, Type II inhibitors (Quizartinib, Sorafenib) bind the inactive conformation and are less

effective against TKD mutations like D835, which stabilize the active form [8] [1] [4].
Overcoming Resistance: The D835Y TKD mutation is a common resistance mechanism to Type II

inhibitors like quizartinib and sorafenib [8] [2]. Type I inhibitors like crenolanib and gilteritinib retain
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activity against this mutation, making them potential options for patients who relapse after Type II

inhibitor therapy [1] [2].
Alternative Resistance Pathways: Resistance can also arise from AXL kinase upregulation [1].

Gilteritinib has the distinct advantage of also inhibiting AXL, potentially overcoming or delaying this
form of resistance [1].

Supporting Experimental Data

For your reference, here are summaries of key experimental methodologies from the cited literature.

In Vitro Cytotoxicity and Inhibition Assays: The comparative data in the table above is primarily
derived from studies using cell lines (e.g., Ba/F3, MOLM-13, MV4-11) engineered to express specific

FLT3 or KIT mutants [7] [8] [1]. Standard assays like MTT for cell viability and Annexin V for apoptosis
were used. Phosphorylation status of FLT3 and downstream proteins (ERK, AKT, STAT5) was

analyzed via immunoblotting to confirm on-target inhibition [7] [1] [2].
Analysis of Apoptotic Pathways: Research has shown that effective FLT3 inhibition induces

apoptosis through the GSK3β/Mcl-1 axis. Inhibition leads to GSK3β activation, downregulation of the
anti-apoptotic protein Mcl-1, and upregulation of the pro-apoptotic protein Bim. This pathway is

engaged by all inhibitors, but resistance can occur if GSK3β is inactivated via other signaling
pathways [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The GSK3β/Mcl-1 axis is regulated by both FLT3-ITD and ... [pmc.ncbi.nlm.nih.gov]

2. Crenolanib is a potent inhibitor of FLT3 with activity against ... [pmc.ncbi.nlm.nih.gov]

3. Quizartinib: a potent and selective FLT3 inhibitor for the ... - PMC [pmc.ncbi.nlm.nih.gov]

4. Efficacy and safety of second‑generation FLT3 inhibitors ... [spandidos-publications.com]

5. FLT3 inhibitors in acute myeloid leukemia | Journal of Hematology... [jhoonline.biomedcentral.com]

6. Efficacy and safety of FLT3 inhibitors in monotherapy ... [frontiersin.org]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9899255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899255/
https://pubmed.ncbi.nlm.nih.gov/31309543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899255/
https://pubmed.ncbi.nlm.nih.gov/31309543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899255/
https://www.smolecule.com/products/s548090?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11558990/
https://www.spandidos-publications.com/10.3892/mco.2024.2791
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-018-0675-4
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1294668/full
https://www.smolecule.com/products/s548090?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


7. Comparison of effects of midostaurin, crenolanib , quizartinib ... [pubmed.ncbi.nlm.nih.gov]

8. Comparison of effects of midostaurin, crenolanib, quizartinib ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [crenolanib compared to quizartinib gilteritinib sorafenib].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548090#crenolanib-compared-to-quizartinib-gilteritinib-

sorafenib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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